molecular formula C18H20N4 B1674766 Lerisetron CAS No. 143257-98-1

Lerisetron

Katalognummer: B1674766
CAS-Nummer: 143257-98-1
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: PWWDCRQZITYKDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lerisetron ist eine chemische Verbindung, die für ihre starken Antiemetika-Eigenschaften bekannt ist. Es wirkt als Antagonist am Serotonin-5-HT3-Rezeptor, wodurch es effektiv Übelkeit und Erbrechen vorbeugt, insbesondere solchen, die durch Chemotherapie und Strahlentherapie induziert werden . Die chemische Formel von this compound lautet C18H20N4 und es gehört zur Klasse der Benzimidazolderivate .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Benzimidazolderivaten beinhaltet. Eine übliche Methode umfasst die Reaktion von Benzol-1,2-diamin mit Isonicotinaldehyd in Gegenwart von Natriumtriacetoxyborhydrid und Essigsäure, gefolgt von Cyclisierungs- und Chlorierungsschritten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig mit einem transdermalen therapeutischen System (TTS) hergestellt. Dieses System besteht aus einer Trägerschicht, einer druckempfindlichen Klebeschicht, die den Wirkstoff enthält, und einer abziehbaren Schutzschicht. Diese Methode gewährleistet eine kontrollierte und anhaltende Freisetzung von this compound durch die Haut .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lerisetron can be synthesized through a multi-step process involving the formation of benzimidazole derivatives. One common method involves the reaction of benzene-1,2-diamine with isonicotinaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by cyclization and chlorination steps .

Industrial Production Methods: In industrial settings, this compound is often prepared using a transdermal therapeutic system (TTS). This system comprises a backing layer, a pressure-sensitive adhesive layer containing the active substance, and a removable protective layer. This method ensures a controlled and sustained release of this compound through the skin .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lerisetron unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazolderivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antiemetic Properties

Lerisetron has been extensively studied for its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting. As a 5-HT3 receptor antagonist, it blocks serotonin receptors in the gastrointestinal tract and central nervous system, effectively reducing emesis.

  • Clinical Trials : A study involving healthy volunteers demonstrated that a 40 mg oral dose of this compound inhibited emesis in all subjects tested, showcasing its potential as a reliable antiemetic agent .
Study Dose (mg) Outcome
Healthy Volunteers40Complete inhibition of emesis

Antimalarial Activity

Recent research has highlighted this compound's potential as an antimalarial agent. In high-throughput screening against Plasmodium falciparum, this compound and its analogues exhibited significant activity.

  • In Vitro Studies : this compound demonstrated an IC50 value of 0.81 μM against the NF54 strain of P. falciparum, with some analogues showing even higher potency (IC50 values as low as 0.054 μM) .
Compound IC50 (μM) Strain
This compound0.81NF54
Analogue 30.054K1

Supportive Care in Cancer Treatment

This compound has been utilized in clinical trials aimed at managing nausea and vomiting associated with cancer treatments, particularly in patients undergoing chemotherapy for testicular germ cell tumors .

  • Efficacy in Cancer Patients : The drug was found to significantly reduce the occurrence of nausea, improving the quality of life for patients undergoing intensive treatment regimens.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound and its derivatives has led to the identification of compounds with enhanced biological activities.

  • Benzimidazole Derivatives : Studies have synthesized various benzimidazole derivatives, assessing their activity against P. falciparum and other pathogens, revealing insights into how structural modifications can enhance efficacy .

Safety Profile and Cardiotoxicity Concerns

Despite its promising applications, concerns regarding cardiotoxicity have emerged due to this compound's inhibition of the hERG potassium channel, which is critical for cardiac repolarization.

  • Toxicological Assessments : Ongoing research focuses on mitigating these risks by developing safer analogues with improved therapeutic profiles while maintaining efficacy against targeted conditions .

Case Study 1: Chemotherapy-Induced Nausea

A double-blind randomized trial evaluated this compound's effectiveness in preventing nausea among patients receiving cisplatin-based chemotherapy. Results indicated that patients administered this compound experienced significantly fewer episodes of nausea compared to those receiving a placebo.

Case Study 2: Malaria Treatment

In a preclinical model using mice infected with Plasmodium berghei, this compound analogues demonstrated substantial reductions in parasitemia levels, indicating potential for further development as an antimalarial treatment.

Wirkmechanismus

Lerisetron exerts its effects by binding to and blocking the serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that triggers nausea and vomiting. By inhibiting these receptors, this compound effectively reduces the emetic response . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .

Biologische Aktivität

Lerisetron, a benzimidazole derivative, is primarily known as a potent antagonist of the 5-HT3 receptor, commonly used in the clinical management of nausea and vomiting. Recent studies have expanded its biological activity profile, revealing potential applications beyond its initial antiemetic use. This article delves into the biological activity of this compound, focusing on its mechanisms, analogs with antimalarial properties, and relevant case studies.

This compound functions as a selective antagonist of the 5-HT3 receptor, which is involved in mediating nausea and vomiting responses. The compound's binding affinity to this receptor is influenced by specific functional groups within its structure. Research indicates that the N-benzyl group plays a critical role in its interaction with the receptor, significantly affecting its binding affinity. Removal of this group results in an approximately 80-fold decrease in affinity, underscoring its importance in receptor interaction .

Binding Affinity Data

The following table summarizes the binding affinities (K_i values) of this compound and its analogs to the 5-HT3 receptor:

CompoundK_i (nM)Change in Affinity
This compound0.2 ± 0.03-
Analog 1130 ± 28Increased by 160-fold
Analog 2Not specifiedIncreased by 17-fold

These findings suggest that while this compound retains strong competitive antagonist properties, modifications to its structure can significantly alter its efficacy .

Antimalarial Properties

Recent investigations have identified this compound and its analogs as potential candidates for treating malaria. A phenotypic screening against Plasmodium falciparum revealed that certain analogs exhibit promising antiplasmodial activity with IC50 values indicating effective inhibition:

CompoundIC50 (μM)Strain
This compound0.81NF54
Methyl-Analog0.098NF54
Chloro-Analog0.062K1 (multidrug-resistant)
Chloro-Analog0.054NF54 (drug-sensitive)

These compounds demonstrated not only in vitro efficacy but also showed positive results in vivo against malaria models, suggesting their potential as therapeutic agents .

Case Studies and Clinical Trials

  • Antiemetic Effects : Clinical trials have established this compound's effectiveness in managing radiation-induced emesis in canine models. In these studies, dogs treated with this compound exhibited significant reductions in vomiting episodes compared to control groups .
  • Supportive Care in Cancer : this compound has been evaluated for its role in supportive care for patients undergoing chemotherapy for testicular germ cell tumors. Its ability to mitigate nausea and vomiting has made it a valuable component of treatment regimens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to this compound's chemical structure can enhance or diminish its biological activity. For instance, the introduction of various substituents on the benzimidazole ring has been shown to impact both binding affinity and antimalarial potency:

  • Substituents on Ring A : Electron-donating groups have been associated with increased activity.
  • Linker Variations : The introduction of spacers between functional groups has allowed for different conformations that enhance interaction with target receptors.

Eigenschaften

IUPAC Name

1-benzyl-2-piperazin-1-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDCRQZITYKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162368
Record name Lerisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143257-98-1
Record name Lerisetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143257-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lerisetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lerisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lerisetron
Reactant of Route 2
Reactant of Route 2
Lerisetron
Reactant of Route 3
Reactant of Route 3
Lerisetron
Reactant of Route 4
Reactant of Route 4
Lerisetron
Reactant of Route 5
Reactant of Route 5
Lerisetron
Reactant of Route 6
Lerisetron

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.